4-(4-Iodo-phenyl)-4-oxo-butyric acid
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves specific reactions that yield 4-oxo-butyric acid derivatives. For example, the synthesis of 4-oxo-4-(pyridin-3-ylamino)butanoic acid and 4-oxo-4-(pyridin-2-ylamino)butanoic acid highlights methods applicable in generating structurally similar compounds, involving reactions that ensure the introduction of functional groups at precise locations on the molecular framework (Naveen et al., 2016); (Shet M et al., 2018).
Molecular Structure Analysis
Detailed molecular structure analyses through techniques like X-ray diffraction and Hirshfeld surface analysis provide insights into the geometrical configuration, bonding patterns, and intermolecular interactions within crystals of similar compounds. These studies reveal the formation of supramolecular architectures through hydrogen bonding and other non-covalent interactions, crucial for understanding the stability and reactivity of 4-(4-Iodo-phenyl)-4-oxo-butyric acid derivatives (Naveen et al., 2016).
Chemical Reactions and Properties
The chemical behavior of 4-oxo-butyric acid derivatives, including their reactions under various conditions, has been studied. For example, the synthesis and reactivity of 4-{p-[(2-chloroethyl)-(2-hydroxyethyl)-amino]phenyl}butyric acid in NBP assay procedures indicate the potential alkylation capabilities of similar compounds (Balazs et al., 1970). These reactions are essential for the modification and functionalization of the core structure for various applications.
Physical Properties Analysis
Theoretical and experimental analyses on analogs, such as 4-Oxo-4-p-tolyl-butyric acid, provide valuable data on electronic, vibrational, and thermodynamic properties, which are fundamental for understanding the physical characteristics of 4-(4-Iodo-phenyl)-4-oxo-butyric acid (Hellal et al., 2018).
Chemical Properties Analysis
Research into the chemical properties of related compounds, such as their synthesis routes, reactivity, and interaction with other chemical entities, sheds light on the potential chemical behavior of 4-(4-Iodo-phenyl)-4-oxo-butyric acid. Studies exploring the synthesis of acetyl and iodo derivatives of similar compounds provide insights into the functional group transformations and chemical versatility of these molecules (Nikam & Kappe, 2017).
Scientific Research Applications
- Copper-mediated ligandless aerobic fluoroalkylation
- Palladium-catalyzed aerobic oxidative cross-coupling reactions
- Recyclable magnetic-nanoparticle-supported palladium catalyst for the Suzuki coupling reactions
- Oxidative hydroxylation using a copper (Cu) catalyst
- Ligand-free palladium-catalyzed Suzuki-Miyaura cross-coupling
- Homocoupling using gold salts as a catalyst
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-iodophenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWZSFSPTHZIBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366402 |
Source
|
Record name | 4-(4-Iodo-phenyl)-4-oxo-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Iodo-phenyl)-4-oxo-butyric acid | |
CAS RN |
194146-02-6 |
Source
|
Record name | 4-(4-Iodo-phenyl)-4-oxo-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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